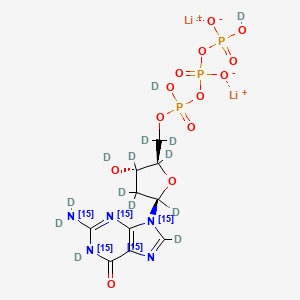
dGTP-15N5,d14 (dilithium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
dGTP-15N5,d14 (dilithium): , also known as 2’-Deoxyguanosine-5’-triphosphate-15N5,d14 dilithium, is a deuterium and nitrogen-15 labeled guanosine nucleotide. This compound is primarily used in the synthesis of deoxyribonucleic acid. Guanosine nucleotides, such as dGTP, are essential for various biological processes, including DNA replication and repair .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dGTP-15N5,d14 (dilithium) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen (15N) into the guanosine nucleotide structure. The process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the guanosine nucleotide.
Nitrogen-15 Labeling: Incorporation of nitrogen-15 into the nucleotide.
Triphosphate Formation: Conversion of the labeled guanosine into its triphosphate form.
Industrial Production Methods: Industrial production of dGTP-15N5,d14 (dilithium) involves large-scale synthesis using automated synthesizers and high-purity reagents. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for scientific research .
化学反応の分析
Types of Reactions: dGTP-15N5,d14 (dilithium) undergoes various chemical reactions, including:
Oxidation: Susceptible to oxidative damage, forming 8-oxo-dGTP.
Substitution: Can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves reactive oxygen species or oxidizing agents.
Substitution: Requires nucleophiles and appropriate solvents.
Major Products:
Oxidation: 8-oxo-dGTP.
Substitution: Various substituted guanosine derivatives.
科学的研究の応用
dGTP-15N5,d14 (dilithium) has numerous applications in scientific research, including:
Chemistry: Used as a tracer in quantitative analysis during drug development.
Biology: Essential for studying DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Utilized in the production of labeled nucleotides for research purposes
作用機序
The mechanism of action of dGTP-15N5,d14 (dilithium) involves its incorporation into DNA during replication. The labeled nucleotide is recognized by DNA polymerases and incorporated into the growing DNA strand. The presence of deuterium and nitrogen-15 allows for precise tracking and quantification of DNA synthesis. Additionally, the compound’s susceptibility to oxidative damage provides insights into DNA repair pathways and the effects of oxidative stress on genetic material .
類似化合物との比較
dGTP-13C10,d14 (dilithium): Labeled with carbon-13 and deuterium.
dGTP-15N5 (dilithium): Labeled with nitrogen-15 only.
dGTP-d14 (dilithium): Labeled with deuterium only.
Uniqueness: dGTP-15N5,d14 (dilithium) is unique due to its dual labeling with both deuterium and nitrogen-15. This dual labeling enhances its utility in various research applications, providing more detailed and accurate data compared to single-labeled compounds .
特性
分子式 |
C10H14Li2N5O13P3 |
|---|---|
分子量 |
538.2 g/mol |
IUPAC名 |
dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2Li/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5+,6+;;/m0../s1/i1D2,2D2,3D,4D,5D,6D,11+1,12+1,13+1,14+1,15+1,16D;;/hD5 |
InChIキー |
JMSIWULFUCIEMD-VTUGFIBXSA-L |
異性体SMILES |
[2H]C1=[15N]C2=C([15N]1[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])[2H])[2H])[15N]=C([15N](C2=O)[2H])[15N]([2H])[2H].[Li+].[Li+] |
正規SMILES |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




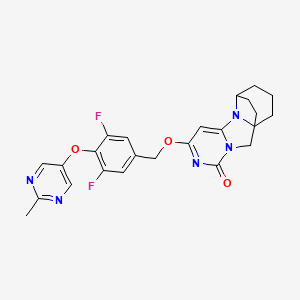
![[(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12378084.png)
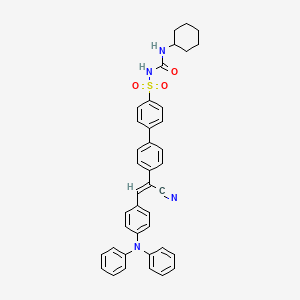
![2-[[2-Chloro-5-[[1-(3-chlorophenyl)-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylideneamino]phenyl]methyl]-4,5-dihydroisoindole-1,3-dione](/img/structure/B12378093.png)
![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid](/img/structure/B12378094.png)
![6-Methyl-9-(4-methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,7-dihydropyrido[4,3-d][2]benzazepine](/img/structure/B12378097.png)

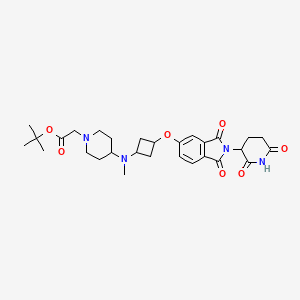
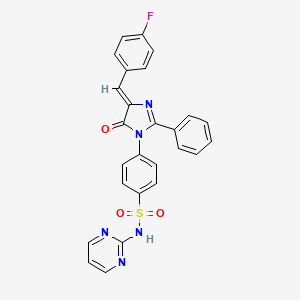

![(2Z)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12378127.png)
![(RS)-8-(acenaphthen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B12378128.png)
